Cas no 1884277-68-2 (2,5-Difluoro-6-methylphenylboronic acid)

2,5-Difluoro-6-methylphenylboronic acid is a boronic acid derivative featuring a difluorinated and methyl-substituted aromatic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of complex biaryl structures. The electron-withdrawing fluorine substituents enhance its electrophilic character, while the methyl group contributes to steric modulation, improving selectivity in coupling reactions. Its crystalline form ensures ease of handling and storage. This reagent is particularly valuable in pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. High purity and consistent performance make it a reliable choice for synthetic applications.
2,5-Difluoro-6-methylphenylboronic acid structure
1884277-68-2 structure
Product Name:2,5-Difluoro-6-methylphenylboronic acid
CAS No:1884277-68-2
MF:C7H7BF2O2
MW:171.937089204788
MDL:MFCD23712898
CID:5073962
Update Time:2026-03-01

2,5-Difluoro-6-methylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2,5-Difluoro-6-methylphenylboronic acid
    • (3,6-difluoro-2-methylphenyl)boronic acid
    • MDL: MFCD23712898
    • Inchi: 1S/C7H7BF2O2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,11-12H,1H3
    • InChI Key: UZQGKRUEUBRDFE-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(B(O)O)=C1C)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Topological Polar Surface Area: 40.5

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2,5-Difluoro-6-methylphenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1884277-68-2)2,5-Difluoro-6-methylphenylboronic acid
Order Number:A1141549
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:53
Price ($):340.0
Email:sales@amadischem.com

Additional information on 2,5-Difluoro-6-methylphenylboronic acid

2,5-Difluoro-6-methylphenylboronic Acid (CAS No. 1884277-68-2): A Comprehensive Overview

2,5-Difluoro-6-methylphenylboronic acid (CAS No. 1884277-68-2) is a versatile and highly functionalized boronic acid derivative that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a phenyl ring substituted with fluorine atoms at the 2 and 5 positions and a methyl group at the 6 position, along with a boronic acid functional group. The combination of these substituents makes it an ideal building block for various cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction.

The synthesis of 2,5-difluoro-6-methylphenylboronic acid typically involves the coupling of aryl halides with boronic acids using transition metal catalysts. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, making it more accessible for large-scale applications. The fluorine substituents at the 2 and 5 positions play a crucial role in modulating the electronic properties of the aromatic ring, which is essential for its reactivity in cross-coupling reactions.

One of the most notable applications of 2,5-difluoro-6-methylphenylboronic acid is in the construction of biaryl compounds, which are widely used in pharmaceuticals and agrochemicals. For instance, this compound has been employed in the synthesis of novel kinase inhibitors and anti-inflammatory agents. The methyl group at the 6 position provides steric bulk, which can be exploited to optimize pharmacokinetic properties such as bioavailability and metabolic stability.

Recent studies have also highlighted the potential of 2,5-difluoro-6-methylphenylboronic acid in materials science. Its ability to undergo controlled polymerization has led to the development of new classes of polyaromatic materials with tailored electronic and optical properties. These materials are being explored for applications in organic electronics, sensors, and energy storage devices.

In terms of chemical stability, 2,5-difluoro-6-methylphenylboronic acid is relatively stable under ambient conditions but should be stored in a dry environment to prevent hydrolysis. Its reactivity can be further enhanced by modifying the substituents on the aromatic ring or by incorporating additional functional groups.

The development of efficient synthetic routes for 2,5-difluoro-6-methylphenylboronic acid has been a focal point of recent research efforts. For example, researchers have explored the use of microwave-assisted synthesis and continuous flow reactors to improve yield and reduce reaction times. These advancements have significantly lowered the cost of production while maintaining high purity levels.

Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of 2,5-difluoro-6-methylphenylboronic acid. These studies have revealed that the fluorine substituents not only activate the aromatic ring for cross-coupling reactions but also influence the regioselectivity of these reactions. This understanding has enabled chemists to design more predictable and efficient synthetic pathways.

In conclusion, 2,5-difluoro-6-methylphenylboronic acid (CAS No. 1884277-68-2) is a multifaceted compound with a wide range of applications across various disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel materials and pharmaceuticals. As research continues to uncover new possibilities for this molecule, its role in modern chemistry is likely to expand even further.

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Amadis Chemical Company Limited
(CAS:1884277-68-2)2,5-Difluoro-6-methylphenylboronic acid
A1141549
Purity:99%
Quantity:1g
Price ($):340.0
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